trans-2-(4-n-Propylphenyl)cyclohexanol

Description

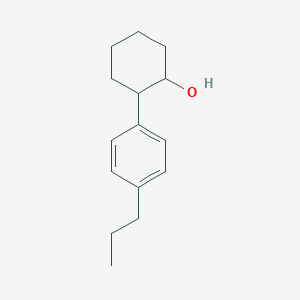

trans-2-(4-n-Propylphenyl)cyclohexanol (CAS No. 933674-57-8) is a cyclohexanol derivative with a 4-n-propylphenyl substituent at the trans-2 position. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.34 g/mol . The compound is commercially available in purities ≥96% and is utilized in pharmaceutical and materials research, though specific applications remain under investigation . Its structural backbone—a cyclohexanol ring with an aromatic substituent—imparts unique stereochemical and physicochemical properties relevant to drug design and catalysis.

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-(4-propylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3 |

InChI Key |

AVNHQOQCMHCVTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclohexanol typically involves the hydrogenation of 4-n-propylphenylcyclohexanone. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction proceeds through the reduction of the carbonyl group to form the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-n-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced back to the cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanone

Reduction: Cyclohexane derivative

Substitution: trans-2-(4-n-Propylphenyl)cyclohexyl chloride

Scientific Research Applications

Chemistry: trans-2-(4-n-Propylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.

Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It serves as a model compound to investigate the interactions between similar molecules and biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-(4-n-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group and the 4-n-propylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) trans-2-(Quinolin-2-yl)cyclohexanol

Synthesized via ketone reduction using Al(Oi-Pr)₃ in i-PrOH/toluene, this compound shares the trans-cyclohexanol framework but substitutes the phenyl group with a quinoline moiety. The synthesis achieved 94% yield, highlighting the efficiency of aluminum alkoxide catalysts in stereoselective reductions .

(b) trans-2-Phenylcyclohexanol

A simpler analog (C₁₂H₁₆O, MW 176.25), this compound lacks the n-propyl chain. Its synthesis often involves Friedel-Crafts acylation followed by reduction, similar to methods for trans-4-aminomethylphenylcyclohexanol derivatives .

(c) trans-2-(1H-Imidazol-1-yl)cyclohexanol

Used in chemoenzymatic syntheses (e.g., (S)-propranolol), this derivative replaces the aromatic group with an imidazole ring. Enzymatic kinetic resolution with hydrolases like BmEH128T achieves enantioselectivity >99% .

Pharmacological and Catalytic Properties

(a) Cholinergic Activity

Vesamicol analogs like trans-2-(4-phenylpiperidino)cyclohexanol block acetylcholine storage, suggesting that aromatic substituents on cyclohexanol enhance interactions with neurotransmitter transporters . trans-2-(4-n-Propylphenyl)cyclohexanol’s n-propyl chain may modulate lipophilicity, affecting blood-brain barrier penetration.

(b) Cardiovascular Effects

trans-2-o-Tolylcyclohexylamine hydrochloride, a related amine derivative, demonstrated potent cardiovascular activity, underscoring the role of substituent bulkiness in potency .

Physicochemical and Analytical Comparisons

(a) Solubility and Boiling Points

Cyclohexanol derivatives exhibit variable solubility based on substituents. For example:

- Cyclohexanol: Boiling point 160–161°C, miscible in polar solvents .

- trans-2-Phenylcyclohexanol: Higher hydrophobicity due to the phenyl group .

- This compound: The n-propyl chain likely further increases logP, enhancing membrane permeability.

(b) Mass Spectrometry (MS)

NIST data indicate cyclohexanol derivatives have nearly identical MS profiles, complicating differentiation. For example, “cyclohexanol” and its analogs (e.g., trans-2-phenylcyclohexanol) share fragmentation patterns, requiring advanced techniques like chiral HPLC for identification .

Stereochemical and Conformational Behavior

(a) pH-Induced Switching

trans-2-(Azaarylsulfanyl)-cyclohexanol derivatives undergo conformational switches under pH changes, a property exploited in drug delivery systems. The n-propylphenyl group in this compound may stabilize specific conformers due to steric effects .

(b) Chiral Separations

trans-2-(1-Methyl-1-phenylethyl)cyclohexanol (TCC) derivatives serve as chiral stationary phases in HPLC. The stereochemistry of this compound could similarly enable enantiomer resolution, though this remains unexplored .

Biological Activity

trans-2-(4-n-Propylphenyl)cyclohexanol, commonly referred to as propylphenylcyclohexanol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanol core substituted with a propyl group and a phenyl ring. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways. Notably, it may modulate the activity of receptors involved in pain and inflammation responses.

- Cyclooxygenase Inhibition : Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This suggests that this compound may possess anti-inflammatory properties .

- Antioxidant Activity : Some studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anti-inflammatory Activity

Research has indicated that this compound may serve as a potential anti-inflammatory agent. A study evaluating related compounds revealed significant inhibition of COX-2 activity, which is critical in mediating inflammatory responses . The structure-activity relationship (SAR) analysis highlighted that modifications in the phenolic group can enhance COX-2 inhibitory potency.

Analgesic Effects

The analgesic potential of this compound has been explored through various models. In vivo studies demonstrated that compounds with similar structures exhibited pain-relieving effects comparable to established analgesics .

Data Table: Biological Activities of Related Compounds

| Compound Name | COX-2 Inhibition (IC50 µM) | Analgesic Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | TBD | Moderate | Yes |

| Compound A | 0.145 | Strong | Moderate |

| Compound B | 0.029 | Weak | Yes |

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on a series of phenolic compounds, including derivatives of cyclohexanol, demonstrated significant anti-inflammatory effects in animal models. The results showed that these compounds could reduce edema and pain response significantly when compared to control groups .

- Pharmacokinetic Profile : Another investigation focused on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting potential for oral administration in therapeutic settings .

Q & A

Q. What are the key steps in synthesizing trans-2-(4-n-Propylphenyl)cyclohexanol, and how can purity be optimized?

The synthesis typically involves:

- Cyclohexanol backbone functionalization : Introducing the 4-n-propylphenyl group via Friedel-Crafts alkylation or cross-coupling reactions.

- Stereochemical control : Ensuring the trans configuration through reaction conditions (e.g., base catalysis or temperature modulation) .

- Purification : Crystallization or column chromatography to isolate the trans isomer, with yields improved via continuous flow reactors in industrial settings . Optimization strategy : Adjust reaction stoichiometry and use chiral auxiliaries (e.g., enzymatic resolution) to enhance enantiomeric excess .

| Purification Method | Efficiency | Purity Range |

|---|---|---|

| Crystallization | Moderate | 90–95% |

| Column Chromatography | High | >98% |

| Continuous Flow Reactors | Industrial | >99% |

Q. How is the stereochemistry of this compound confirmed experimentally?

- NMR Spectroscopy : Diastereotopic proton splitting in H NMR distinguishes trans vs. cis isomers. For example, axial-equatorial proton coupling constants () differ significantly .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the cyclohexanol ring .

- Derivatization : Formation of p-nitrobenzoate or 3,5-dinitrobenzoate derivatives enhances stereochemical analysis via melting point or HPLC separation .

Advanced Research Questions

Q. What methodological challenges arise in kinetic resolution of racemic this compound?

- Enantioselective catalysis : Enzymes like Novozym® 435 or engineered hydrolases (e.g., BmEH128T) selectively acylate one enantiomer. However, substrate rigidity can reduce catalytic efficiency .

- Unwanted saponification : The trans isomer’s steric hindrance may lead to premature hydrolysis before substitution, requiring pH and solvent optimization (e.g., anhydrous THF) . Data contradiction : Reported enantiomeric excess (ee) varies between 85% and >99% depending on enzyme source and reaction scale .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Receptor binding : The trans configuration optimizes spatial alignment with hydrophobic pockets in targets (e.g., vesicular acetylcholine transporters, VAChT). In contrast, cis isomers show affinity for σ receptors, complicating selectivity .

- Case study : Analogues like vesamicol [(-)-trans-2-(4-phenylpiperidinyl)cyclohexanol] exhibit VAChT inhibition but cross-react with σ receptors, highlighting the need for substituent tuning .

Q. What advanced analytical techniques resolve enantiomers of this compound?

- Chiral HPLC : Custom chiral stationary phases (CSPs) derived from trans-2-(1-methyl-1-phenylethyl)cyclohexanol enable baseline separation. Retention times correlate with enantiomer polarity .

- GC-MS with chiral columns : Hexanoate derivatives (e.g., trans-2-(N,N-dimethylamino)cyclohexyl hexanoate) improve volatility and resolution (e.g., tR = 12.4 min for trans vs. 13.1 min for cis) .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- DFT calculations : Predict transition-state energies for esterification or nucleophilic substitution, guiding solvent selection (e.g., polar aprotic solvents lower activation barriers) .

- MD simulations : Model interactions with biological targets (e.g., VAChT) to identify critical hydrogen bonds or π-π stacking interactions .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound derivatives vary across studies?

- Impurity sources : Residual solvents (e.g., DCM) or unreacted starting materials depress melting points.

- Polymorphism : Crystallization conditions (e.g., cooling rate) favor different crystal forms. Resolution : Standardize purification protocols and report DSC thermograms for reproducibility .

Q. What explains discrepancies in enzymatic acylation yields for this compound?

- Enzyme-source variability : Novozym® 435 (Candida antarctica lipase B) outperforms Pseudomonas fluorescens lipase (PFL) in non-polar media .

- Substrate inhibition : High alcohol concentrations (>0.5 M) reduce enzyme activity, necessitating fed-batch approaches .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.